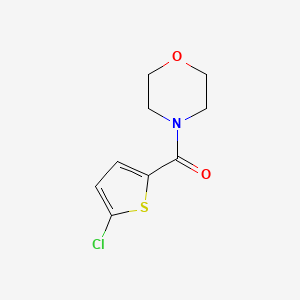![molecular formula C13H16FNO2 B2923367 N-[2-(3-Fluoro-4-methoxyphenyl)propan-2-yl]prop-2-enamide CAS No. 2361641-17-8](/img/structure/B2923367.png)
N-[2-(3-Fluoro-4-methoxyphenyl)propan-2-yl]prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(3-Fluoro-4-methoxyphenyl)propan-2-yl]prop-2-enamide, also known as FLAP inhibitor, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is known to inhibit the activity of the 5-lipoxygenase-activating protein (FLAP), which is involved in the synthesis of leukotrienes, a group of inflammatory mediators.
Mecanismo De Acción
N-[2-(3-Fluoro-4-methoxyphenyl)propan-2-yl]prop-2-enamide inhibits the activity of N-[2-(3-Fluoro-4-methoxyphenyl)propan-2-yl]prop-2-enamide, which is involved in the synthesis of leukotrienes. Leukotrienes are inflammatory mediators that are involved in the pathogenesis of various inflammatory diseases. By inhibiting N-[2-(3-Fluoro-4-methoxyphenyl)propan-2-yl]prop-2-enamide, N-[2-(3-Fluoro-4-methoxyphenyl)propan-2-yl]prop-2-enamide reduces the production of leukotrienes and thereby reduces inflammation.
Biochemical and Physiological Effects:
N-[2-(3-Fluoro-4-methoxyphenyl)propan-2-yl]prop-2-enamide has been shown to have anti-inflammatory effects in various animal models. It reduces the production of leukotrienes and thereby reduces inflammation. This compound has also been shown to reduce airway hyperresponsiveness in animal models of asthma.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-[2-(3-Fluoro-4-methoxyphenyl)propan-2-yl]prop-2-enamide in lab experiments is its specificity for N-[2-(3-Fluoro-4-methoxyphenyl)propan-2-yl]prop-2-enamide inhibition. This compound selectively inhibits N-[2-(3-Fluoro-4-methoxyphenyl)propan-2-yl]prop-2-enamide and does not affect other enzymes involved in the synthesis of leukotrienes. However, one limitation of using this compound in lab experiments is its poor solubility in aqueous solutions, which can affect its bioavailability and efficacy.
Direcciones Futuras
There are several future directions for the study of N-[2-(3-Fluoro-4-methoxyphenyl)propan-2-yl]prop-2-enamide. One direction is the development of more potent and selective N-[2-(3-Fluoro-4-methoxyphenyl)propan-2-yl]prop-2-enamide inhibitors. Another direction is the study of the efficacy of this compound in human clinical trials for the treatment of inflammatory diseases. Additionally, the use of this compound in combination with other anti-inflammatory drugs could be explored for the treatment of inflammatory diseases.
Métodos De Síntesis
N-[2-(3-Fluoro-4-methoxyphenyl)propan-2-yl]prop-2-enamide can be synthesized using a multi-step process. The first step involves the synthesis of 3-fluoro-4-methoxybenzaldehyde, which is then reacted with 2-bromo-1-phenylethanone to obtain 2-(3-fluoro-4-methoxyphenyl)-1-phenylethanone. This compound is then reacted with propargyl bromide to obtain N-[2-(3-Fluoro-4-methoxyphenyl)propan-2-yl]prop-2-enamide.
Aplicaciones Científicas De Investigación
N-[2-(3-Fluoro-4-methoxyphenyl)propan-2-yl]prop-2-enamide has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the activity of N-[2-(3-Fluoro-4-methoxyphenyl)propan-2-yl]prop-2-enamide and reduce the production of leukotrienes, which are involved in inflammatory processes. This compound has been studied for its potential use in the treatment of asthma, chronic obstructive pulmonary disease (COPD), and other inflammatory diseases.
Propiedades
IUPAC Name |
N-[2-(3-fluoro-4-methoxyphenyl)propan-2-yl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FNO2/c1-5-12(16)15-13(2,3)9-6-7-11(17-4)10(14)8-9/h5-8H,1H2,2-4H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCESQBGNRNHAIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC(=C(C=C1)OC)F)NC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(3-Fluoro-4-methoxyphenyl)propan-2-yl]prop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![ethyl 3-carbamoyl-2-(4-nitrobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2923292.png)
![1-[2-(2,5-Dichlorophenoxy)-4-methyl-5-pyrimidinyl]-1-ethanone](/img/structure/B2923295.png)

![3-(((2-Methylthiazol-4-yl)methyl)thio)-5-(p-tolyl)thiazolo[2,3-c][1,2,4]triazole](/img/structure/B2923298.png)

![1,1-Dioxo-1lambda6-thiolan-3-yl 3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanoate](/img/structure/B2923301.png)


![N-[4-[4-[(9,10-dioxoanthracen-1-yl)sulfonylamino]phenyl]phenyl]-9,10-dioxoanthracene-1-sulfonamide](/img/structure/B2923305.png)
![(4-Bromophenyl)-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2923306.png)